

Dm-CHOC-pen Maximum Tolerated Dose Determination: A Technical Support Resource

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Compound of Interest

Compound Name: **Dm-CHOC-pen**

Cat. No.: **B1670824**

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This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for determining the maximum tolerated dose (MTD) of **Dm-CHOC-pen** in preclinical and clinical settings.

Frequently Asked Questions (FAQs)

Q1: What is **Dm-CHOC-pen** and what is its mechanism of action?

Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a polychlorinated pyridine cholesteryl carbonate derivative.^[1] Its primary mechanism of action is the bis-alkylation of DNA at the N7 position of guanine and the N4 position of cytosine, leading to DNA damage and subsequent cell death in cancer cells.^[2] In melanoma, it may also induce oxidative stress.^[3]

Q2: What is the Maximum Tolerated Dose (MTD) of **Dm-CHOC-pen**?

The MTD of **Dm-CHOC-pen** varies depending on the species, administration route, and the physiological state of the subject, particularly liver function.

Q3: What are the observed dose-limiting toxicities (DLTs) for **Dm-CHOC-pen** in humans?

In clinical trials, the primary dose-limiting toxicity has been reversible liver dysfunction, specifically hyperbilirubinemia (elevated bilirubin levels).^{[3][4]} Other common adverse effects include fatigue and nausea, which are generally manageable.^{[2][4][5]} Importantly, significant

hematological, renal, cardiac, or neurological toxicities have not been commonly observed.[2]
[5]

Q4: How is the starting dose for Phase I clinical trials determined?

The starting dose for the initial Phase I clinical trial in humans was 39 mg/m², which was based on one-tenth of the LD10 (lethal dose for 10% of the population) observed in mice and rats.[6]
[7]

Quantitative Data Summary

The following tables summarize the maximum tolerated dose and lethal dose data for **Dm-CHOC-pen** from various studies.

Table 1: Preclinical Maximum Tolerated and Lethal Doses of **Dm-CHOC-pen**

Species	Administration Route	Dosing Schedule	Observed Dose	Endpoint	Key Findings
Mice	Oral (p.o.)	Single dose	>2 g/kg	LD50	Low acute oral toxicity. [1]
Mice	Intravenous (i.v.)	Single dose	136 mg/kg	LD10	
	385 mg/kg	LD50			No deaths observed. Reversible elevations in liver enzymes (AST/ALT) were noted. [1] Higher doses were not attempted due to solubility issues.[1]
Dogs	Intravenous (i.v.)	Single dose	30 mg/kg	MTD	

Table 2: Clinical Maximum Tolerated Doses (MTD) of **Dm-CHOC-pen** in Humans

Patient Population	Liver Function	Administration Route	Dosing Schedule	MTD	Dose-Limiting Toxicity
Adult	Normal	Intravenous (i.v.)	3-hour infusion once every 21 days	98.7 mg/m ² [2] [3] [4]	Hyperbilirubinemia [3] [4]
Adult	Liver Involvement	Intravenous (i.v.)	3-hour infusion once every 21 days	85.8 mg/m ² [2] [3] [4]	Hyperbilirubinemia [3] [4]
Adolescent and Young Adult (AYA)	Normal	Intravenous (i.v.)	3-hour infusion once every 21 days	98.7 mg/m ²	No severe toxicities observed at this dose. [8]
Adolescent and Young Adult (AYA)	Impaired	Intravenous (i.v.)	3-hour infusion once every 21 days	75 mg/m ²	

Experimental Protocols & Troubleshooting

This section provides a generalized protocol for determining the MTD of **Dm-CHOC-pen** in a preclinical setting, followed by a troubleshooting guide.

Protocol: Single-Dose MTD Determination in Rodents (e.g., Mice)

- Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice), typically 6-8 weeks old, with equal numbers of males and females.
- Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study begins.

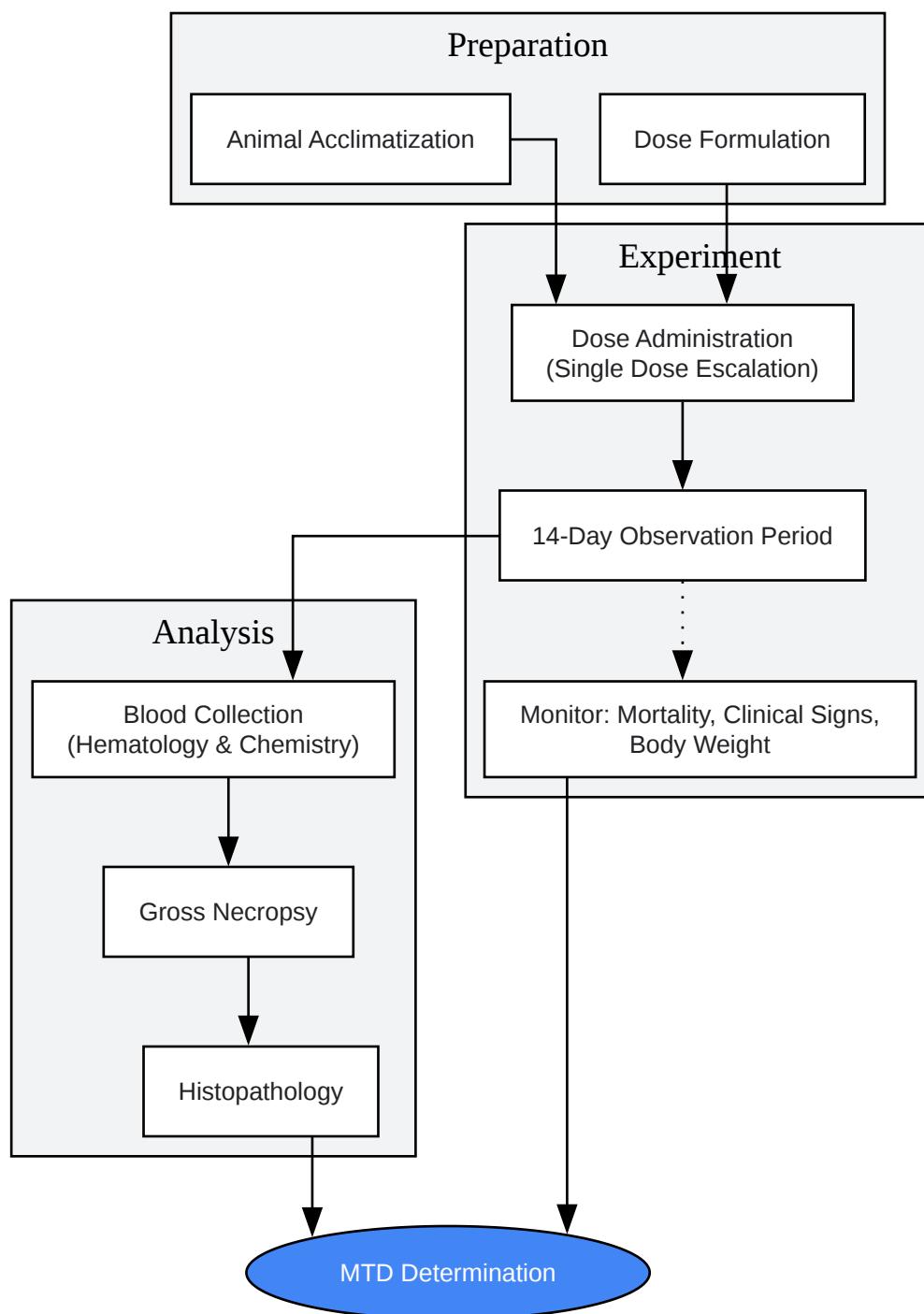
- Dose Formulation: Prepare **Dm-CHOC-pen** in a suitable vehicle. An emulsion of soybean oil, lecithin, and glycerin in water has been used for clinical formulations.[6][7]
- Dose Groups: Establish multiple dose groups, including a vehicle control group. Dose selection can be guided by existing data, starting with a wide range and then narrowing down. A common approach is a dose escalation design.
- Administration: Administer a single dose of **Dm-CHOC-pen** via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
- Observation Period: Monitor animals for a minimum of 14 days post-administration.
- Parameters to Monitor:
 - Mortality: Record the number and time of any deaths.
 - Clinical Signs: Observe for any signs of toxicity, such as changes in appearance, behavior, activity level, and respiratory rate.
 - Body Weight: Measure body weight just before dosing and at regular intervals (e.g., daily for the first week, then twice weekly).
 - Feed and Water Consumption: Monitor for any significant changes.
- Endpoint Analysis:
 - Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
 - Histopathology: Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) for histopathological examination, especially from animals showing signs of toxicity and from the highest dose group.
 - Blood Analysis: Collect blood samples for hematology and clinical chemistry analysis to assess organ function (e.g., liver enzymes, kidney function markers).
- MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or produce unacceptable signs of toxicity.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
High mortality at the lowest dose	- Incorrect dose calculation or formulation.- High sensitivity of the chosen animal strain.	- Double-check all calculations and the concentration of the dosing solution.- Consider using a lower starting dose.- Evaluate if the chosen animal model is appropriate.
Inconsistent results between animals in the same dose group	- Variability in animal health.- Inconsistent dosing technique.	- Ensure all animals are healthy and within a narrow weight range at the start of the study.- Provide additional training on the administration technique to ensure consistency.
Precipitation or instability of the dosing solution	- Poor solubility of Dm-CHOC-pen in the chosen vehicle.- Degradation of the compound.	- Re-evaluate the formulation vehicle. Consider using co-solvents or emulsifying agents.- Prepare fresh dosing solutions before each use.
No signs of toxicity even at very high doses	- Low bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound.	- Consider a different route of administration (e.g., i.v. instead of oral).- Conduct pharmacokinetic studies to assess drug exposure.
Unexpected signs of toxicity (e.g., neurotoxicity)	- Off-target effects of the compound.- Contaminants in the drug substance.	- Perform a thorough literature review for similar compounds.- Verify the purity of the Dm-CHOC-pen batch.

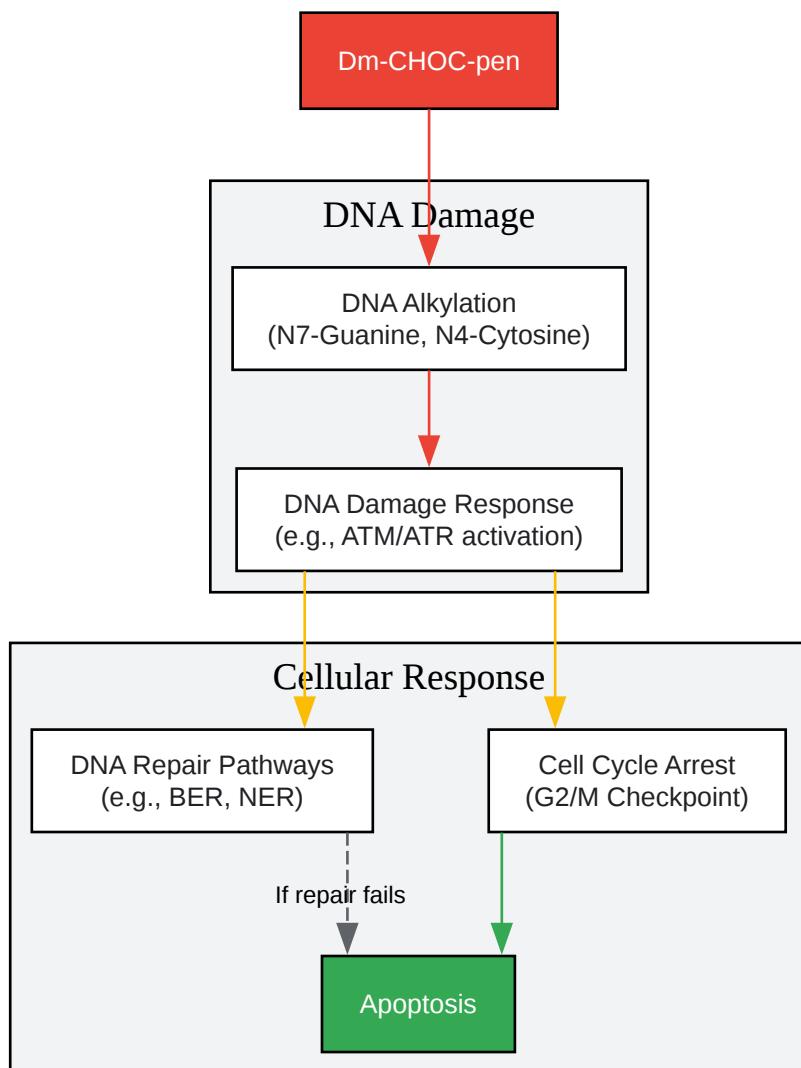
Visualizations

Experimental Workflow for MTD Determination

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Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD).

Proposed Signaling Pathway for Dm-CHOC-pen Action



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Caption: Proposed signaling pathway of **Dm-CHOC-pen** leading to apoptosis.

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